Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate
Overview
Description
“Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate” is a chemical compound used in diverse scientific research areas . Its unique structure allows for extensive applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents and the preparation of kinase inhibitors . The product is typically purified by crystallization and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, IR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using techniques such as NMR . This provides information about the chemical shifts of the compound, which can be used to infer its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the compound , while mass spectrometry can provide information about its molecular weight .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of heterocyclic systems, including derivatives related to the compound . These efforts involve reactions to synthesize novel heterocyclic compounds with potential biological activity. For instance, the synthesis of 1,5-Benzothiazepine derivatives using benzyl triethyl ammonium chloride in ethanol has been explored for their potential anti-inflammatory activities (Annapurna & Jalapathi, 2014).
Biological Evaluation
Several studies have synthesized and evaluated the biological activities of compounds structurally related to "Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate". These compounds demonstrate a range of activities, from acting as dopamine receptor ligands to showing selective inhibition towards cyclooxygenase 2 (COX2), suggesting potential therapeutic applications in neurology and inflammation (Penjisevic et al., 2016), (Srinivas et al., 2015).
Antidepressant Potential
Compounds with structures incorporating elements of the target compound have been investigated for their potential as new classes of antidepressants. Their dual action at serotonin receptors and serotonin transporter sites has been highlighted, suggesting their application in treating depression (Orus et al., 2002).
Crystal Structure Analysis
The study of crystal structures and Hirshfeld surface analyses has been applied to compounds related to "Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate", providing insights into their molecular interactions and stability. These analyses contribute to a deeper understanding of the compound's properties and potential applications in material science or drug design (Ullah & Stoeckli-Evans, 2021).
Targeting Bacterial Persisters
A notable application of related compounds is their potential to selectively kill bacterial persisters, a challenging aspect of treating chronic infections. These compounds do not affect normal antibiotic-sensitive cells, offering a novel approach to combating bacterial resistance (Kim et al., 2011).
properties
IUPAC Name |
methyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-32-26-11-7-6-10-25(26)30-18-16-29(17-19-30)24-14-15-28(20-22-8-4-3-5-9-22)21-23(24)12-13-27(31)33-2/h3-11,23-24H,12-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYVUARTLZTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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